molecular formula C5H8ClN3O B1433584 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine CAS No. 1692481-50-7

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No. B1433584
CAS RN: 1692481-50-7
M. Wt: 161.59 g/mol
InChI Key: WMOFBNFCDDLNEB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine (CMODA) is a synthetic compound that has recently become popular in the scientific research community for its unique properties and potential applications. This compound is a structural isomer of 5-(methylthio)-N,N-dimethyl-1,3,4-oxadiazol-2-amine (MTODA), which has been studied extensively in the past. CMODA has a wide range of applications, including use as a reagent in the synthesis of organic compounds, as a catalyst in the production of pharmaceuticals, and as a fluorescent probe for the detection of biomolecules.

Scientific Research Applications

Synthesis of Oxadiazole Derivatives

One of the primary applications of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is in the synthesis of oxadiazole derivatives. These compounds have been investigated for their potential as antimicrobial and anti-proliferative agents, showcasing the importance of the parent chloromethyl oxadiazole compound in medicinal chemistry. For instance, N-Mannich bases derived from oxadiazole thiones, synthesized using chloromethyl oxadiazole intermediates, have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Heterocyclic Transformations

The chloromethyl group in 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine facilitates nucleophilic substitution reactions that are pivotal in heterocyclic transformations. For example, the compound can undergo reactions with amines or hydrazines to produce various heterocyclic structures, which are crucial intermediates in organic synthesis. These transformations are integral in the development of novel compounds with potential applications in drug discovery and development (Eloy & Lenaers, 1966).

Anticancer Activity

Another significant application is the development of novel anticancer agents. The synthesis of new amine derivatives of chloromethyl oxadiazoles has led to compounds with promising cytotoxicity against various human cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Vinayak et al., 2017).

Multifunctional Synthons

Additionally, chloromethyl oxadiazoles serve as multifunctional synthons in the synthesis of more complex heterocyclic compounds. The chloromethyl group acts as a reactive site for further functionalization, allowing for the introduction of various substituents and the construction of diverse heterocyclic frameworks. This property is particularly useful in the synthesis of compounds with potential applications in materials science and as pharmaceutical intermediates (Stepanov et al., 2019).

properties

IUPAC Name

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-9(2)5-8-7-4(3-6)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOFBNFCDDLNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

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